多奈哌齐-d7 盐酸盐

概述

描述

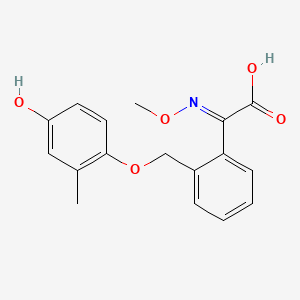

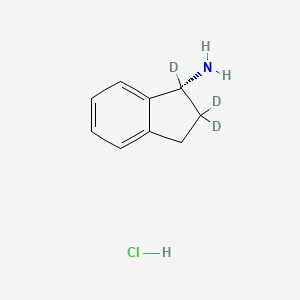

Donepezil-d7 Hydrochloride is the deuterium labeled Donepezil . Donepezil is a specific and potent AChE inhibitor with IC50s of 8.12 nM and 11.6 nM for bovine AChE and human AChE, respectively . It is used to treat dementia (memory loss and mental changes) associated with mild, moderate, or severe Alzheimer’s disease .

Synthesis Analysis

Donepezil analogs have been synthesized and evaluated as potential anti-Alzheimer agents . Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro . The synthesis of donepezil involves various methods ranging from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis

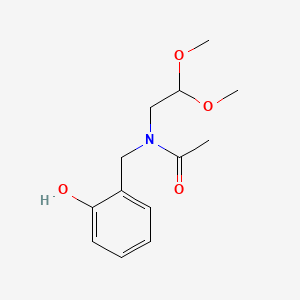

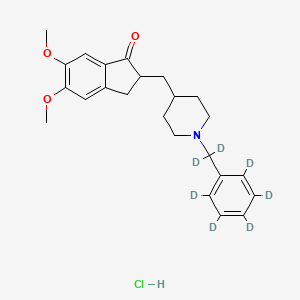

Donepezil is a selective acetylcholinesterase inhibitor having N-benzylpiperidine and an indanone moiety . It contains a piperidine nucleus . The substantial structural analogy of donepezil, coupled with its diverse functional groups interacting with biological receptors, contributes to its notable preliminary biological stability in Alzheimer’s Disease .Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .Physical And Chemical Properties Analysis

Donepezil-d7 Hydrochloride has a molecular formula of C24 2H7 H22 N O3 . Cl H and a molecular weight of 423.00 .科学研究应用

阿尔茨海默病管理

多奈哌齐-d7 盐酸盐主要用于管理阿尔茨海默病 (AD)。作为一种选择性的乙酰胆碱酯酶抑制剂,它通过抑制乙酰胆碱酯酶对乙酰胆碱的水解来增加乙酰胆碱的浓度,从而增强胆碱能功能 。这可以改善 AD 的认知症状。

神经退行性疾病研究

该化合物在神经退行性疾病研究中很有价值,因为它能够穿过血脑屏障并且具有较长的半衰期,使其适用于与认知衰退和潜在的神经保护作用相关的长期研究 .

合成和衍生物研究

多奈哌齐-d7 盐酸盐作为合成各种衍生物的基础分子。研究人员探索不同的合成策略和结构修饰以提高其疗效或减少副作用,从而有助于开发新的治疗剂 .

药代动力学和生物利用度研究

该化合物用于药代动力学研究,以了解其吸收、分布、代谢和排泄 (ADME) 特性。这些研究对于确定治疗用途的最佳剂量方案至关重要 .

临床试验和治疗监测

多奈哌齐-d7 盐酸盐用于临床试验,以评估其在治疗痴呆的认知症状方面的有效性和安全性。它也用于监测患者的治疗水平,以确保临床疗效并避免潜在的毒性 .

比较生物等效性研究

研究人员使用多奈哌齐-d7 盐酸盐对品牌药物和仿制药进行比较生物等效性研究。这对监管批准和确保患者获得有效药物至关重要 .

作用机制

Target of Action

Donepezil-d7 Hydrochloride, a deuterium labeled variant of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes .

Mode of Action

Donepezil-d7 Hydrochloride acts as a potent and selective inhibitor of AChE . This results in enhanced cholinergic function, which can alleviate the symptoms of cognitive decline in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by Donepezil-d7 Hydrochloride is the cholinergic pathway . By inhibiting AChE, Donepezil-d7 Hydrochloride prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This enhances cholinergic transmission, which is crucial for memory and learning processes .

Pharmacokinetics

The pharmacokinetics of Donepezil involves its absorption, distribution, metabolism, and excretion (ADME). Donepezil is well-absorbed with a high oral bioavailability . It undergoes metabolism primarily in the liver . The drug is eliminated through renal excretion . The half-life of Donepezil is approximately 70 hours, allowing for once-daily dosing .

Result of Action

The molecular effect of Donepezil-d7 Hydrochloride involves the increased availability of acetylcholine in the synaptic cleft . At the cellular level, Donepezil has been reported to promote the differentiation of oligodendrocyte precursor cells (OPCs) into oligodendrocytes (OLs), facilitating the formation of myelin sheaths . This could potentially contribute to the repair of myelin sheaths in demyelinating diseases .

Action Environment

The action, efficacy, and stability of Donepezil-d7 Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the drug . .

安全和危害

Donepezil may cause serious side effects including slow heartbeats, a light-headed feeling, new or worsening stomach pain, heartburn, nausea, or vomiting, a seizure, painful or difficult urination, new or worsening breathing problems, or stomach bleeding . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

生化分析

Biochemical Properties

Donepezil-d7 Hydrochloride interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial as it increases the concentration of acetylcholine, a neurotransmitter, in the brain, which is beneficial in the management of Alzheimer’s disease .

Cellular Effects

Donepezil-d7 Hydrochloride has been shown to have protective effects on cells. For instance, it has been found to increase cell viability and decrease reactive oxygen species in cells exposed to hydrogen peroxide . It also influences cell function by impacting cell signaling pathways related to acetylcholine .

Molecular Mechanism

The molecular mechanism of action of Donepezil-d7 Hydrochloride involves binding to and inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain .

Temporal Effects in Laboratory Settings

The effects of Donepezil-d7 Hydrochloride have been studied over time in laboratory settings. It has been found that the drug undergoes oxidation, a vital step of drug metabolism . This process affects the pharmacokinetic and metabolic profiles of the drug .

Dosage Effects in Animal Models

In animal models, the effects of Donepezil-d7 Hydrochloride vary with different dosages . For instance, in a study involving mice, it was found that administration of donepezil preserved myelin, reduced glial cell reactivity, improved behavioral phenotypes, and increased lifespan .

Metabolic Pathways

Donepezil-d7 Hydrochloride is involved in the cholinergic pathway . It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .

Transport and Distribution

Donepezil-d7 Hydrochloride is transported and distributed within cells and tissues. It can easily cross the blood-brain barrier due to its small size and lipophilic nature . This allows it to increase the concentration of acetylcholine in the brain .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of acetylcholinesterase, which is located in the synaptic cleft and on the outer surfaces of the cell membrane .

属性

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-KABCIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。